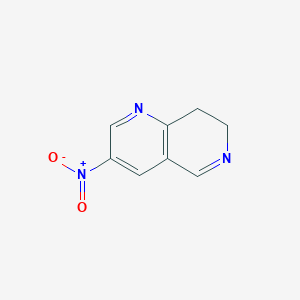
3-Nitro-7,8-dihydro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-7,8-dihydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a nitro group at the 3-position and a partially saturated ring at the 7,8-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-7,8-dihydro-1,6-naphthyridine can be achieved through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthetic routes that ensure high purity and yield. These methods often require the use of specialized equipment and controlled reaction conditions to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-7,8-dihydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted naphthyridines, and other functionalized compounds that retain the naphthyridine core structure.
Scientific Research Applications
3-Nitro-7,8-dihydro-1,6-naphthyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Nitro-7,8-dihydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes and pathways involved in disease progression .
Comparison with Similar Compounds
3-Nitro-7,8-dihydro-1,6-naphthyridine can be compared with other similar compounds, such as:
1,8-Naphthyridine derivatives: These compounds also contain a naphthyridine core and exhibit similar biological activities.
1,6-Naphthyridine derivatives: These compounds share the same core structure but differ in the position of functional groups, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific functionalization, which imparts distinct properties and activities compared to other naphthyridine derivatives.
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-nitro-7,8-dihydro-1,6-naphthyridine |
InChI |
InChI=1S/C8H7N3O2/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7/h3-5H,1-2H2 |
InChI Key |
MKOZNRRCJGCVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1N=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















